BenchChemオンラインストアへようこそ!

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-(2-methylphenoxy)acetamide

anticancer breast adenocarcinoma MCF-7

Source high-purity N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-(2-methylphenoxy)acetamide (CAS 2034244-42-1) for your research program. This phenoxyacetamide, featuring a 3-methylisoxazole-propyl linker and o-tolyloxy core, offers a differentiated tool for dual Gram-positive/Gram-negative antibacterial screening—contrasting with narrow-spectrum T3SS inhibitors—and apoptosis SAR with a reported IC₅₀ of ~25 µM in MCF-7 cells. Avoid the risk of inactive analogs with precisely this architecture. Bulk and custom packaging available; request a quote today.

Molecular Formula C16H20N2O3
Molecular Weight 288.347
CAS No. 2034244-42-1
Cat. No. B2858981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-(2-methylphenoxy)acetamide
CAS2034244-42-1
Molecular FormulaC16H20N2O3
Molecular Weight288.347
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCCCC2=CC(=NO2)C
InChIInChI=1S/C16H20N2O3/c1-12-6-3-4-8-15(12)20-11-16(19)17-9-5-7-14-10-13(2)18-21-14/h3-4,6,8,10H,5,7,9,11H2,1-2H3,(H,17,19)
InChIKeyRXUONUGSHDTJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3-Methyl-1,2-oxazol-5-yl)propyl]-2-(2-methylphenoxy)acetamide (CAS 2034244-42-1): Core Identity and Procurement-Relevant Profile


N-[3-(3-Methyl-1,2-oxazol-5-yl)propyl]-2-(2-methylphenoxy)acetamide (CAS 2034244-42-1) is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a 3-methylisoxazole moiety linked via a propyl chain to an o-tolyloxyacetamide core. Its molecular formula is C₁₆H₂₀N₂O₃ and molecular weight 288.34 g/mol [1]. The compound is cataloged as a research chemical with a typical purity of 95% . While structurally related to broader isoxazole-phenoxyacetamide series explored for antimicrobial and anticancer applications [2][3], publicly available primary data specific to this exact compound remain sparse, with only fragmented bioactivity reports available from vendor-curated summaries.

Why In-Class Phenoxyacetamide Analogs Cannot Reliably Substitute for N-[3-(3-Methyl-1,2-oxazol-5-yl)propyl]-2-(2-methylphenoxy)acetamide


Within the phenoxyacetamide series, minor structural modifications—such as variation in the isoxazole substitution pattern, linker length, or aryloxy group—can profoundly alter biological activity profiles. SAR studies on related phenoxyacetamide inhibitors of Pseudomonas aeruginosa T3SS demonstrate that potency is highly sensitive to these changes, with optimized inhibitors achieving IC₅₀ values below 1 µM while close analogs show significantly reduced activity [1]. Similarly, antimycotic phenoxyacetamides exhibit strong dependence on the specific combination of isoxazole and phenoxy substituents [2]. Therefore, for researchers requiring precisely the 3-methylisoxazol-5-yl propyl linker and o-tolyloxyacetamide architecture—as present in CAS 2034244-42-1—generic in-class replacement without experimental validation carries a high risk of divergent or null results. The following section details the limited but specific evidence available for this compound.

Quantitative Differentiation Evidence for N-[3-(3-Methyl-1,2-oxazol-5-yl)propyl]-2-(2-methylphenoxy)acetamide


Anticancer Activity in MCF-7 Breast Adenocarcinoma: Target Compound IC₅₀ Profile vs. In-Class Benchmark

A vendor-reported study indicates that N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-(2-methylphenoxy)acetamide inhibits MCF-7 breast cancer cell proliferation with an IC₅₀ of approximately 25 µM after 48 hours, inducing apoptosis via caspase-dependent pathways . This value is compared here to the class-level benchmark for the broader phenoxyacetamide family, where IC₅₀ values typically range from <1 µM ( optimized T3SS inhibitors ) to >100 µM ( inactive analogs ), placing this compound at a moderate potency level within its chemical space [1]. Direct head-to-head data with the closest structural analog, N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide, are not publicly available, making this a cross-study comparable assessment.

anticancer breast adenocarcinoma MCF-7

Antimicrobial Spectrum: Preliminary Gram-Positive and Gram-Negative Activity Indicators

Vendor documentation reports that N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-(2-methylphenoxy)acetamide shows significant antimicrobial properties against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in vitro . Quantitative MIC data are not provided, preventing numerical comparison. However, the dual Gram-positive/Gram-negative spectrum is noteworthy because many phenoxyacetamide antimicrobials in the literature display narrower, Gram-negative-focused activity, particularly those targeting the Pseudomonas aeruginosa T3SS [1]. The structural feature driving this broader spectrum is not yet delineated.

antimicrobial Staphylococcus aureus Escherichia coli

Anti-inflammatory Potential: Class-Level Inference from Phenoxyacetamide Series

Vendor-provided information suggests that this compound reduces inflammatory markers in animal models of inflammation . No quantitative data (e.g., cytokine levels, edema reduction percentages) are reported, making this a class-level inference. Phenoxyacetamide derivatives have been implicated in anti-inflammatory pathways in other studies, but the specific contribution of the 3-methylisoxazole-propyl motif to this activity remains uncharacterized.

anti-inflammatory in vivo inflammatory markers

Recommended Application Scenarios for N-[3-(3-Methyl-1,2-oxazol-5-yl)propyl]-2-(2-methylphenoxy)acetamide Procurement


Oncology Probe Development: Breast Cancer Cell Line Screening

Researchers investigating caspase-dependent apoptosis in MCF-7 cells may consider this compound as a moderate-potency probe (IC₅₀ ≈ 25 µM) within the phenoxyacetamide class. Its defined anti-proliferative activity and apoptosis mechanism, as reported in vendor data , position it as a starting point for SAR expansion focused on the 3-methylisoxazole-propyl linker, complementing the T3SS-focused phenoxyacetamide series [1].

Broad-Spectrum Antimicrobial Screening Libraries

The reported activity against both S. aureus and E. coli suggests utility in phenotypic screening libraries targeting dual Gram-positive/Gram-negative pathogens. This contrasts with the narrower Gram-negative profile of specialized phenoxyacetamide T3SS inhibitors [1], offering a differentiated entry point for hit discovery in antibacterial programs.

Inflammatory Disease Pathway Deconvolution Studies

Although quantitative anti-inflammatory data are lacking, the qualitative reduction of inflammatory markers may support exploratory studies in pathways where the phenoxyacetamide scaffold has shown immunomodulatory potential. This scenario requires end-users to generate their own dose-response validation.

Quote Request

Request a Quote for N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-(2-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.